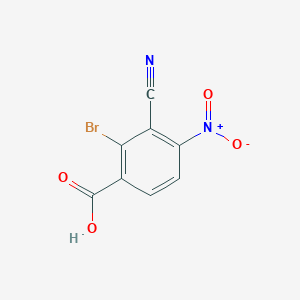
2,4-Dibromo-3-fluorobenzaldehyde
Vue d'ensemble
Description
2,4-Dibromo-3-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Br2FO. It is a white or yellowish crystalline powder known for its diverse applications in scientific research. This compound is particularly valuable in fields such as organic synthesis, pharmaceuticals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dibromo-3-fluorobenzaldehyde can be synthesized through various methods, including Friedel-Crafts acylation, Vilsmeier-Haack reaction, and Sandmeyer reaction. The most common method involves the Friedel-Crafts acylation of 2,4-dibromo-3-fluorotoluene with acetyl chloride in the presence of aluminum chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale application of the aforementioned laboratory methods, optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromo-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Formation of 2,4-dibromo-3-fluorobenzoic acid.
Reduction: Formation of 2,4-dibromo-3-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dibromo-3-fluorobenzaldehyde is used in various fields of scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of new therapeutic agents.
Material Science: It is utilized in the creation of advanced materials with specific properties.
Agrochemicals: The compound is involved in the synthesis of agrochemical products.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-3-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate cellular pathways and processes, making the compound valuable in medicinal chemistry and biological research .
Comparaison Avec Des Composés Similaires
- 3,6-Dibromo-2-fluorobenzaldehyde
- 2,4-Difluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 2,4-Dibromo-3-fluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzaldehyde ring. This combination of halogens imparts distinct chemical properties, making it more reactive in certain substitution reactions compared to its analogs. The presence of multiple halogens also enhances its utility as an intermediate in the synthesis of more complex molecules .
Propriétés
IUPAC Name |
2,4-dibromo-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOGZOZCEQZTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1410688.png)













